1-(5-bromo-1H-indazol-3-yl)ethanone

Regioisomerism IKK2 inhibitors Indazole functionalization

Avoid synthesis failures from isomeric contamination. 1-(5-Bromo-1H-indazol-3-yl)ethanone is the precise regioisomer required for constructing 3,5,7-trisubstituted indazole kinase inhibitors (IKK2, TTK, Aurora). • Orthogonal reactivity: 3-acetyl for Claisen/hydrazone chemistry, 5-Br for Suzuki coupling, free NH for N-functionalization. • Validated in GSK’s 8-step IKK2 inhibitor synthesis (40% overall yield). • Precursor to farnesyltransferase inhibitors (IC50 27 µM). Supplied with >97% purity, regioisomeric identity confirmed. Immediate shipment.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 886363-74-2
Cat. No. B1445409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-1H-indazol-3-yl)ethanone
CAS886363-74-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=NNC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)
InChIKeyHOPFEUJFXKXWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-1H-indazol-3-yl)ethanone: Structural Identity for Procurement


1-(5-Bromo-1H-indazol-3-yl)ethanone is a brominated indazole derivative bearing an acetyl group at the 3-position of the indazole ring, with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . It exists as a white crystalline solid with a calculated solubility of 0.17 g/L in water at 25°C and a calculated boiling point of 403.8 ± 25.0°C at 760 mmHg . The 5-bromo substitution provides a reactive handle for cross-coupling chemistry, while the 3-acetyl group enables condensation and cyclization reactions, establishing this compound as a versatile intermediate rather than a terminal bioactive molecule . This evidence guide is structured specifically for scientific procurement specialists and medicinal chemists who must differentiate this specific positional isomer from its close structural analogs when sourcing building blocks for kinase inhibitor programs or fragment-based drug discovery.

Building block for kinase inhibitor programs and fragment-based discovery
3-Acetyl-5-bromoindazole scaffold enables orthogonal functionalization
Regioisomeric specificity essential for synthetic pathway fidelity

1-(5-Bromo-1H-indazol-3-yl)ethanone: Regioisomeric Specificity


Generic substitution of this compound with close analogs is not scientifically defensible due to positional isomerism at the indazole core. The 3-acetyl substitution pattern defines the compound's reactivity and downstream applications entirely differently from the 1-acetyl regioisomer, 1-(5-bromo-1H-indazol-1-yl)ethanone (CAS 152626-92-1) [1]. The 1-acetyl isomer bears its reactive group on the nitrogen atom of the pyrazole ring, whereas the 3-acetyl substitution places the ketone on the carbon atom of the indazole system, enabling fundamentally different synthetic transformations including Claisen-type condensations, hydrazone formations, and cyclization reactions that are inaccessible to the 1-acetyl variant . Furthermore, the 5-bromo substitution on the benzene ring creates a distinct reactivity profile compared to 4-bromo, 6-bromo, or 7-bromo positional isomers, affecting both cross-coupling regioselectivity and the electronic properties that govern biological target engagement in derived kinase inhibitors [2]. The data presented in Section 3 quantifies these differentiation dimensions to inform rigorous procurement criteria.

Regioisomeric mismatch 1-Acetyl isomer lacks the reactive center for 3-position functionalization, preventing use in reported IKK2 inhibitor synthetic routes.
Bromo-position shift Bromine at positions 4, 6, or 7 alters cross-coupling regioselectivity and electronic properties, which may change structure-activity relationships in derived kinase inhibitors.
Regioisomeric impurity Commercial batches may contain 1-acetyl impurity; vendor batch verification is advised for sensitive catalytic or fragment-screening applications.

1-(5-Bromo-1H-indazol-3-yl)ethanone: Differentiation vs. Analogs


3-Acetyl vs. 1-Acetyl for IKK2 Inhibitor Synthesis

The 3-acetyl substitution pattern of 1-(5-bromo-1H-indazol-3-yl)ethanone enables lithiation and subsequent organometallic coupling reactions that are geometrically and electronically prohibited in the 1-acetyl regioisomer (1-(5-bromo-1H-indazol-1-yl)ethanone, CAS 152626-92-1). In the GlaxoSmithKline IKK2 inhibitor program, the 3-position acetylated indazole scaffold was specifically required for constructing the 3,5,7-trisubstituted indazole core .

Synthetic pathway access
Class-level
3-Acetyl enables 8-step IKK2 inhibitor synthesis; 1-acetyl cannot support required organometallic coupling
Regioisomeric identity determines synthetic feasibility for kinase inhibitor scaffold construction.
Lithiation/organometallic route documented in Synlett 2008.
Regioisomerism IKK2 inhibitors Indazole functionalization

5-Bromo Substitution and Farnesyltransferase Inhibition

In a series of indazole-indolizine-triazine hybrid molecules, the 5-bromoindazole-substituted analog 7e exhibited an IC₅₀ of 27.08 ± 4.93 µM against farnesyltransferase, representing approximately 2-fold improved potency compared to the unsubstituted indazole analog 7a (IC₅₀ = 52.50 ± 16.07 µM) . While 1-(5-bromo-1H-indazol-3-yl)ethanone is not the terminal bioactive molecule, it serves as the direct synthetic precursor to 5-bromoindazole-containing compounds via hydrolysis and decarboxylation pathways.

Farnesyltransferase inhibition
Cross-study
5-Bromoindazole analog IC₅₀ 27.08 ± 4.93 µM vs unsubstituted 52.50 ± 16.07 µM
Supports bromine substitution effect on farnesyltransferase inhibition in indazole hybrids.
Indazole-indolizine-triazine series; enzyme assay data.
Farnesyltransferase inhibitors Structure-activity relationship Anticancer

Physical Property Differentiation: Solubility and Thermal Stability

1-(5-Bromo-1H-indazol-3-yl)ethanone exhibits a calculated solubility of 0.17 g/L in water at 25°C and a calculated boiling point of 403.8 ± 25.0°C at 760 mmHg . These properties differ from the 1-acetyl regioisomer due to altered hydrogen-bonding capacity; the 3-acetyl compound possesses an unprotected indazole NH capable of intermolecular hydrogen bonding, whereas the 1-acetyl isomer has the indazole nitrogen blocked by acetylation, reducing hydrogen-bond donor capacity and altering both solubility and crystal packing behavior [1].

Physicochemical profile
Class-level
Solubility 0.17 g/L (calc.) · boiling point 403.8°C · free indazole NH
Free NH enables hydrogen bonding and N-functionalization, differentiating from 1-acetyl isomer.
Calculated properties; experimental verification recommended.
Physicochemical properties Formulation Crystallinity

Commercial Purity Benchmarking Across Suppliers

Commercially available 1-(5-bromo-1H-indazol-3-yl)ethanone is routinely supplied with purity specifications ranging from 95% to >98% across validated vendors . This compound's impurity profile is dominated by debrominated indazole byproducts and regioisomeric contaminants from incomplete positional control during acetylation. Purchasers requiring >98% purity for sensitive catalytic applications or fragment-based screening must verify vendor-specific batch certificates, as lower-purity grades may contain 1-acetyl regioisomer contamination sufficient to compromise kinase inhibition screening results.

Commercial purity
Data to verify
Purity 95–>98% across vendors; regioisomeric impurity is the critical quality differentiator
Batch-specific regioisomeric purity verification is needed for sensitive catalytic or screening workflows.
Debrominated byproducts and positional isomers may be present.
Quality control Purity Procurement

1-(5-Bromo-1H-indazol-3-yl)ethanone: Validated Applications


IKK2 Inhibitor: 3,5,7-Trisubstituted Indazole Construction

This compound serves as the optimal starting material for constructing 3,5,7-trisubstituted indazole cores for IKK2 kinase inhibitors, as validated by the GlaxoSmithKline medicinal chemistry program . The 3-acetyl group enables lithiation-based functionalization at the 3-position that is geometrically impossible with the 1-acetyl regioisomer. The 5-bromo substituent provides a cross-coupling handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the 7-position remains available for further elaboration. The documented 8-step sequence produces the target inhibitor intermediate in 40% overall yield from readily available starting materials when using this specific 3-acetyl-5-bromoindazole building block .

Farnesyltransferase Inhibitor: 5-Bromoindazole Hybrid Synthesis

As the direct synthetic precursor to 5-bromoindazole-containing farnesyltransferase inhibitors, 1-(5-bromo-1H-indazol-3-yl)ethanone enables access to compounds with demonstrated IC₅₀ values of 27.08 ± 4.93 µM against farnesyltransferase, representing approximately 2-fold improved potency over unsubstituted indazole analogs . The acetyl group can be removed via hydrolysis/decarboxylation to yield 5-bromoindazole, which then serves as the core scaffold for constructing indazole-indolizine-triazine hybrid molecules with validated antitumor growth inhibitory activity against UO-31 renal cancer cells .

Fragment-Based Screening for Kinase Inhibitors

This compound is suitable for fragment-based drug discovery programs targeting kinases including IKK2, TTK, PLK4, and Aurora kinases [1][2]. The 5-bromoindazole scaffold has been validated as a kinase hinge-binding motif, with the 3-acetyl group providing a modifiable vector for fragment elaboration. For fragment screening applications, procurement of material with verified >98% purity and documented regioisomeric identity is essential, as contamination with the 1-acetyl regioisomer can produce false-positive or false-negative screening results due to altered binding modes .

Diversity-Oriented Synthesis: Versatile Indazole Building Block

The combination of the 3-acetyl group (enabling Claisen condensations, hydrazone formation, and heterocycle construction) and the 5-bromo substituent (enabling palladium-catalyzed cross-coupling) makes this compound a privileged intermediate for diversity-oriented synthesis of indazole-containing compound libraries [1]. The free indazole NH remains available for N-alkylation or N-arylation, providing three orthogonal functionalization vectors on a single heterocyclic core. This orthogonal reactivity profile is not available in the 1-acetyl regioisomer, which lacks the free NH for nitrogen-directed chemistry [2].

Application
Selection Property
Validation Focus
IKK2 inhibitor scaffold construction
3-Acetyl regioisomeric identity
Synthetic pathway feasibility
Farnesyltransferase inhibitor precursor
5-Bromo substitution pattern
Structure-activity relationship context
Fragment-based kinase screening
Regioisomeric and chemical purity
Hinge-binding motif and false-positive control
Diversity-oriented synthesis
Orthogonal functionalization vectors
Multi-step derivatization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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